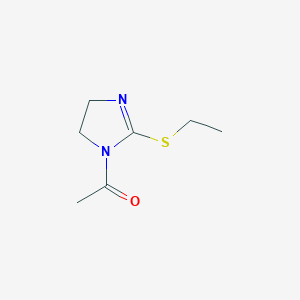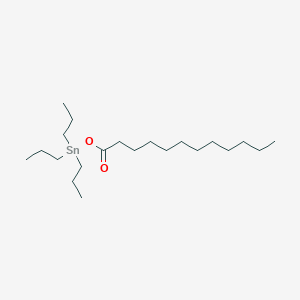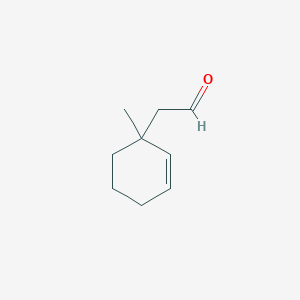![molecular formula C23H16N2O2S B14609488 Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]- CAS No. 58702-56-0](/img/structure/B14609488.png)
Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]- is a complex organic compound belonging to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol with aldehydes. For the compound , the synthesis can be achieved through a multi-step process involving the following key steps:
Condensation Reaction: 2-aminothiophenol reacts with an appropriate aldehyde to form the benzothiazole core.
Nitration: The final step involves the nitration of the phenyl ring to introduce the nitro group.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave-assisted synthesis or the use of ionic liquids to enhance reaction efficiency and yield. These methods offer advantages such as reduced reaction times, lower energy consumption, and improved product purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenation, nitration, and sulfonation reactions are typically carried out using reagents like halogens, nitric acid, and sulfuric acid, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and optical brighteners
Mecanismo De Acción
The mechanism of action of benzothiazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and ethenyl groups in the compound enhance its ability to bind to these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity or disrupt cellular signaling pathways, resulting in antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenylbenzothiazole
- 2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole
- 2-[2-(4-Chlorophenyl)ethenyl]benzothiazole
Uniqueness
Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]- is unique due to the presence of both nitrophenyl and ethenyl groups, which confer distinct chemical reactivity and biological activity. Compared to other benzothiazole derivatives, this compound exhibits enhanced fluorescence properties and potential for use in biological imaging and therapeutic applications .
Propiedades
Número CAS |
58702-56-0 |
|---|---|
Fórmula molecular |
C23H16N2O2S |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C23H16N2O2S/c26-25(27)20-14-11-19(12-15-20)10-7-17-5-8-18(9-6-17)13-16-23-24-21-3-1-2-4-22(21)28-23/h1-16H |
Clave InChI |
OIGXBOKIPFDKNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea](/img/structure/B14609417.png)

![3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14609422.png)

![Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester](/img/structure/B14609448.png)
![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)
![2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid](/img/structure/B14609455.png)


![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)


![{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene](/img/structure/B14609504.png)
![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
